molecular formula C21H20N2O4S B2824915 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide CAS No. 941986-00-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide

Cat. No. B2824915
CAS RN: 941986-00-1
M. Wt: 396.46
InChI Key: KSDLEXIEGKEVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of a wide range of proteins involved in cell cycle progression, DNA repair, and transcriptional regulation. MLN4924 has shown promising results in preclinical studies as an anticancer agent and has entered phase I clinical trials.

Scientific Research Applications

Pharmacological Screening

  • Antinociceptive and Spasmolytic Activities : Derivatives of 3-(4-antipyryl)-2-arylthiazolidin-4-one, which are structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-1-naphthamide, were evaluated for their antinociceptive, spasmolytic, and cardiovascular activities. Compounds with a methoxy-naphthyl or a substituted phenyl group in the 2-position of the 4-thiazolidinone ring showed increased antinociceptive and spasmolytic activities compared to antipyrine (Al-Khamees et al., 1990).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : A study on N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This indicates potential therapeutic applications in treating microbial diseases (Desai et al., 2013).

Anticancer Activity

  • Anticancer Potential : Compounds structurally related to this compound, such as 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, have shown notable antioxidant and anticancer activities. Specifically, they were tested against human glioblastoma and breast cancer cell lines, with some derivatives demonstrating significant cytotoxicity (Tumosienė et al., 2020).

Miscellaneous Applications

  • Cholinesterase Inhibition and Antioxidant Properties : Benzoxazole and naphthoxazole analogs, which share structural similarities with the compound , have been evaluated for their potential as cholinesterase inhibitors, anticancer agents, and antioxidants. These compounds displayed promising biological activities, suggesting their potential use in therapies for Alzheimer's disease or cancer (Skrzypek et al., 2022).

  • Dual Inhibition of Enzymes for Anti-Inflammatory Applications : 2-Aminothiazole-featured pirinixic acid derivatives have been identified as dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase, demonstrating improved potency and bioactivity in vivo. This positions them as potential anti-inflammatory drugs (Hanke et al., 2013).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-20-11-10-16(23-12-5-13-28(23,25)26)14-19(20)22-21(24)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-11,14H,5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLEXIEGKEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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